molecular formula C9H10F6O2 B14492056 3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate CAS No. 64375-29-7

3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate

Cat. No.: B14492056
CAS No.: 64375-29-7
M. Wt: 264.16 g/mol
InChI Key: DRZOQZXADWUWOO-UHFFFAOYSA-N
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Description

3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate typically involves the esterification of 3,3,4,5,5,5-hexafluoropentan-2-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate
  • 3,3,4,5,5,5-Hexafluoropentan-2-yl 2-methylprop-2-enoate

Uniqueness

This compound stands out due to its high fluorine content, which imparts unique properties such as increased hydrophobicity, thermal stability, and resistance to chemical degradation. These characteristics make it particularly valuable in applications where such properties are desired.

Properties

CAS No.

64375-29-7

Molecular Formula

C9H10F6O2

Molecular Weight

264.16 g/mol

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C9H10F6O2/c1-4(2)6(16)17-5(3)8(11,12)7(10)9(13,14)15/h5,7H,1H2,2-3H3

InChI Key

DRZOQZXADWUWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(=O)C(=C)C

Origin of Product

United States

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